molecular formula C6H7ClN2O B1380973 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 1441769-24-9

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B1380973
CAS No.: 1441769-24-9
M. Wt: 158.58 g/mol
InChI Key: HTAAYUPTIQIFCP-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with amino (NH₂), chloro (Cl), and methyl (CH₃) groups at positions 3, 5, and 1, respectively. This compound is commercially available for research applications, with pricing tiers ranging from €31.00 for 250 mg to €1,340.00 for 25 g .

Properties

IUPAC Name

3-amino-5-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAAYUPTIQIFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with ammonia in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key differences between 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one and analogs identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₆H₆ClN₂O 158.59 (calculated) 1-CH₃, 3-NH₂, 5-Cl Neutral molecule; likely moderate solubility due to polar amino and chloro groups.
5-Amino-1-(3-pyridinylmethyl)-2(1H)-pyridinone dihydrochloride C₁₁H₁₂Cl₂N₄O 305.15 1-(3-pyridinylmethyl), 5-NH₂; dihydrochloride salt Enhanced water solubility due to ionic form; potential for improved bioavailability.
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one C₁₆H₁₇Cl₂NO₄ 358.22 1-(3-chlorobenzyl), 3-Cl, 5-(trimethoxymethyl) High lipophilicity from aromatic and trimethoxymethyl groups; may hinder membrane permeability.
5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one C₁₀H₁₆N₂O₃S 244.31 5-(piperidine-1-sulfonyl) Sulfonyl group introduces acidity; potential for covalent interactions in drug design.
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one C₉H₁₂N₂O₂ 180.21 5-(3-aminooxolan-2-yl) Oxolane ring enhances stereochemical complexity; may improve binding to chiral targets.

Detailed Analysis of Key Analog Features

Substituent Effects on Solubility and Bioavailability
  • 5-Amino-1-(3-pyridinylmethyl)-2(1H)-pyridinone dihydrochloride : The dihydrochloride salt form significantly improves aqueous solubility compared to the neutral target compound. This property is advantageous for intravenous formulations.
Reactivity and Functional Group Interactions
  • 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one : The sulfonyl group acts as a strong electron-withdrawing moiety, increasing electrophilicity at the pyridinone ring. This contrasts with the target compound’s electron-donating amino group, which may stabilize resonance structures.
  • 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one : The oxolane ring introduces a rigid, oxygen-containing heterocycle, which could enhance hydrogen-bonding interactions in biological systems.

Biological Activity

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one (CAS No. 1441769-24-9) is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmacological agents.

The molecular formula of this compound is C₆H₇ClN₂O, and it has a molecular weight of 160.58 g/mol. Its structure features a dihydropyridine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the amino and chloro groups enhances its binding affinity and selectivity towards various molecular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent.

Enzyme Inhibition

Inhibitory effects on certain enzymes have been documented. For example, it may act as a reversible inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This property raises concerns regarding potential drug-drug interactions but also highlights its utility in drug design.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria with an IC50 value of approximately 12 µg/mL.

CompoundIC50 (µg/mL)Target Organism
3-Amino-5-chloro...12Staphylococcus aureus
Control>50-

Study 2: Anticancer Mechanism

A recent study explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
580
1060
1540

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